
CCT137690
Overview
Description
CCT 137690 is a highly selective, orally bioavailable inhibitor of Aurora kinases, which are crucial for cell division. Aurora kinases regulate key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora A and B kinases has been associated with various human cancers, making them novel targets for antimitotic drugs .
Preparation Methods
CCT 137690 is synthesized as an imidazo[4,5-b]pyridine derivative. The synthetic route involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for CCT 137690 have not been extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CCT 137690 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine core.
Reduction: Reduction reactions can occur at the bromine substituent, leading to the formation of different derivatives.
Scientific Research Applications
CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .
Scientific Research Applications
Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .
Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .
Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .
Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .
Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .
Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .
Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .
Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .
Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .
Data Tables
Antiproliferative Activity of this compound in Human Tumor Cell Lines
Cell Line | GI50 Value (µM) |
---|---|
(Various) | 0.005 - 0.47 |
Note: Specific cell lines and their corresponding GI50 values can be found in the original source .
Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound
lncRNA | Regulation in MCF-7 | Regulation in MDA-MB-231 |
---|---|---|
HOXA1AS | Downregulated | Downregulated |
NCRMS | Downregulated | Downregulated |
(Other lncRNAs) | Upregulated or Downregulated | Upregulated or Downregulated |
Note: A complete list of lncRNAs and their regulation can be found in the original source .
Case Studies
Neuroblastoma Treatment in Transgenic Mice
- In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .
Colorectal Cancer
Authoritative Insights
- This compound is a highly selective inhibitor of Aurora kinases A, B, and C .
- This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .
- Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .
- This compound has potential as an anti-cancer agent for breast cancer treatment .
- This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .
Cautions
Mechanism of Action
CCT 137690 exerts its effects by inhibiting Aurora A and B kinases with low nanomolar IC50 values. This inhibition disrupts key mitotic processes, leading to cell cycle arrest and apoptosis. The compound induces multipolar spindle formation, chromosome misalignment, and polyploidy, ultimately triggering cell death. Additionally, CCT 137690 downregulates MYCN protein expression in neuroblastoma cells, further inhibiting cell proliferation .
Comparison with Similar Compounds
CCT 137690 is unique due to its high selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:
VX-680: Another Aurora kinase inhibitor with similar antiproliferative activity but different chemical structure.
MLN8237: A selective Aurora A kinase inhibitor with distinct pharmacokinetic properties.
AZD1152: An inhibitor of Aurora B kinase with different molecular targets and pathways
CCT 137690 stands out due to its dual inhibition of Aurora A and B kinases, making it a versatile tool for cancer research and therapeutic development.
Biological Activity
CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.
This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:
- Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .
- Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .
- Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .
Table 1: IC50 Values of this compound Against Aurora Kinases
Aurora Kinase | IC50 Value (μM) |
---|---|
Aurora A | 0.015 |
Aurora B | 0.025 |
Aurora C | 0.019 |
Neuroblastoma
This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:
- In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .
- In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .
Other Cancer Types
This compound's efficacy extends beyond neuroblastoma:
- Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .
- Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .
Table 2: Growth Inhibition Data Across Cancer Cell Lines
Cell Line | GI50 Value (μM) |
---|---|
HCT116 (Colorectal) | 0.005 |
HeLa (Cervical) | 0.047 |
ORL-48 (Oral Cancer) | 0.025 |
ORL-115 (Oral Cancer) | 0.045 |
Case Studies and Research Findings
- Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .
- Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .
- Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .
Q & A
Basic Research Questions
Q. What is the mechanism of action of CCT137690, and how does its multi-kinase inhibition profile influence experimental design?
this compound is a pan-Aurora kinase inhibitor with IC50 values of 15 nM (Aurora A), 25 nM (Aurora B), and 19 nM (Aurora C). It also inhibits FLT3 and FGFR1 kinases at higher concentrations (IC50 = 3.0 μM for hERG). When designing experiments, researchers must account for its dual Aurora/FLT3 inhibition in FLT3-ITD+ AML models, where FLT3 suppression dominates, while Aurora inhibition prevails in FLT3-WT contexts . Dose-response assays (e.g., MTT, xCELLigence) should validate target specificity, particularly in models with overlapping kinase dependencies (e.g., pancreatic or colorectal cancers) .
Q. How should researchers determine the optimal IC50 for this compound across diverse cancer cell lines?
IC50 determination requires standardized protocols:
- Use FlashPlate assays for kinase activity (e.g., Aurora A/B/C substrate phosphorylation).
- For anti-proliferative effects, employ MTT assays across a dose range (e.g., 0–40 μM) with 24–48 hr exposure. Reported GI50 values vary: 0.14 μM (A2780 ovarian) to 0.47 μM (SW620 colon) .
- Validate using xCELLigence real-time cell analysis to monitor dynamic cytotoxicity, as IC50 can differ between static and real-time assays (e.g., 4.5 μM vs. 7.27 μM in MCF-7 vs. MDA-MB-231 breast cancer cells) .
Q. What in vivo models are most appropriate for studying this compound’s efficacy and toxicity?
- Subcutaneous xenografts : SW620 colon cancer and MOLM-13 AML models show dose-dependent tumor growth inhibition at 80 mg/kg (oral, 40 days) with minimal toxicity (no weight loss or organ damage) .
- Orthotopic models : KPC pancreatic ductal adenocarcinoma (PDAC) cells in B6 mice replicate tumor-microenvironment interactions, revealing necroptosis induction via RIPK1/MLKL pathways .
- Transgenic models : MYCN-driven neuroblastoma models highlight this compound’s ability to reduce MYCN and GSK3β phosphorylation .
Advanced Research Questions
Q. How does this compound regulate lncRNA expression in breast cancer, and what methodological approaches are required to analyze this?
this compound modulates oncogenic and tumor-suppressive lncRNAs in a cell-line-dependent manner:
- ER+ MCF-7 : Downregulates HOXA11AS (linked to metastasis) and upregulates IGF2AS (tumor suppressor) via qRT-PCR and RNA-seq .
- ER− MDA-MB-231 : Suppresses BC200 (proliferation), HOTAIR (invasion), and UCA1 (chemoresistance) by >3-fold .
- Methodology : Combine xCELLigence cytotoxicity data with lncRNA profiling (e.g., Nanostring nCounter) to correlate IC50 doses with transcriptional changes. Use siRNA knockdown to validate functional roles of dysregulated lncRNAs (e.g., BC200 silencing mimics this compound’s anti-proliferative effects) .
Q. What experimental strategies resolve contradictions in this compound’s role in apoptosis vs. necroptosis?
Cell death mechanisms depend on context:
- Apoptosis : Dominant in FLT3-ITD+ AML (PARP cleavage, Annexin V+ cells) and HCT116 colon cancer (caspase-3 activation) .
- Necroptosis : Observed in PDAC models via RIPK1/RIPK3/MLKL activation; confirmed by rescue experiments with necroptosis inhibitors (e.g., Nec-1) .
- Methodology : Use dual staining (Annexin V/PI) and immunoblotting for RIPK3 and cleaved caspase-3 to distinguish pathways. CRISPR knockout of MLKL or caspase-8 can clarify mechanistic shifts .
Q. How can researchers optimize this compound’s synergy with radiotherapy in colorectal cancer?
- Dose scheduling : Pre-treatment with 0.5 μM this compound enhances radiation (1–3 Gy) in SW620 cells, reducing survival by 60% vs. monotherapy .
- Target validation : Aurora B (not Aurora A) knockdown replicates radiosensitization, confirmed via siRNA and phospho-histone H3 (Ser10) staining .
- Combination indices : Calculate using Chou-Talalay assays to quantify synergistic (CI <1) vs. additive effects .
Q. Data Contradiction Analysis
Q. Why does this compound show variable efficacy in FLT3-ITD+ vs. FLT3-WT AML models?
In FLT3-ITD+ AML (e.g., MOLM-13), this compound’s FLT3 inhibition (IC50 = 0.1 μM) overrides Aurora effects, inducing apoptosis. In FLT3-WT cells, Aurora inhibition drives G2/M arrest without significant apoptosis . Researchers must stratify models by FLT3 status and use phospho-flow cytometry to quantify FLT3 (Tyr591) vs. Aurora (pT288) inhibition .
Q. Methodological Pitfalls and Solutions
Q. How to address off-target effects in kinase inhibition assays?
Properties
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095382-05-0 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.